4-[[Benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol
Description
4-[[Benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol is an organic compound known for its unique chemical structure and properties. This compound features a phenolic core substituted with bulky tert-butyl groups and a benzyl(methyl)amino group. Its structure imparts significant steric hindrance, influencing its reactivity and applications in various fields.
Properties
IUPAC Name |
4-[[benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1-22(2,3)19-13-18(14-20(21(19)25)23(4,5)6)16-24(7)15-17-11-9-8-10-12-17/h8-14,25H,15-16H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXIQKQYYGIDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[Benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 2,6-ditert-butylphenol with benzyl(methyl)amine under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, followed by the addition of benzyl(methyl)amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 4-[[Benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, particularly at positions ortho to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[[Benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the phenolic structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 4-[[Benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. The benzyl(methyl)amino group may interact with specific receptors, modulating biological pathways .
Comparison with Similar Compounds
- 4-Methylbenzyl alcohol
- Benzoic acid, 4-amino-, methyl ester
- PRL-8-53
Comparison: 4-[[Benzyl(methyl)amino]methyl]-2,6-ditert-butylphenol is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity. Compared to similar compounds, it exhibits distinct antioxidant properties and potential therapeutic applications .
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
